molecular formula C19H17N3O2S B4577757 N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide

Cat. No.: B4577757
M. Wt: 351.4 g/mol
InChI Key: AESIHKCMBFIDJC-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Scientific Research Applications

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylphenyl acetic acid and elemental sulfur.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the thiophene ring and a halogenated pyridine.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide

Uniqueness

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide is unique due to its specific structural features, such as the combination of a thiophene ring with a pyridine ring and the presence of both carbamoyl and carboxamide functional groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-11-3-5-13(6-4-11)15-12(2)25-19(16(15)17(20)23)22-18(24)14-7-9-21-10-8-14/h3-10H,1-2H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIHKCMBFIDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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